molecular formula C4H12NO+ B10760516 4-Hydroxybutan-1-aminium

4-Hydroxybutan-1-aminium

Cat. No.: B10760516
M. Wt: 90.14 g/mol
InChI Key: BLFRQYKZFKYQLO-UHFFFAOYSA-O
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Description

4-Hydroxybutan-1-Aminium is an organic compound that belongs to the class of alkanolamines. These compounds carry both hydroxy and amino functional groups on an alkane backbone. The molecular formula of this compound is C₄H₁₂NO, and it is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybutan-1-Aminium can be synthesized through several methods. One common method involves the condensation of 4-aminobutan-2-one with ethanol, followed by catalytic hydrogenation under alkaline conditions. The product is then purified through distillation or crystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The compound is then purified using advanced techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutan-1-Aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxybutan-1-Aminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxybutan-1-Aminium involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

4-Hydroxybutan-1-Aminium can be compared with other alkanolamines, such as ethanolamine and propanolamine. While all these compounds share similar functional groups, this compound is unique due to its specific structure and reactivity. It has a longer carbon chain compared to ethanolamine, which can influence its solubility and reactivity. Additionally, its hydroxy and amino groups are positioned differently compared to propanolamine, leading to distinct chemical properties .

List of Similar Compounds

Properties

IUPAC Name

4-hydroxybutylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFRQYKZFKYQLO-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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